8-Prenyl-rac-pinocembrin
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Overview
Description
8-Prenyl-rac-pinocembrin is a prenylated flavonoid, a derivative of pinocembrin. Pinocembrin itself is a natural flavonoid compound found in honey, propolis, and various plants such as ginger roots and wild marjoram . This compound has garnered significant interest due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Prenyl-rac-pinocembrin typically involves the prenylation of pinocembrin. This process can be achieved through various chemical reactions, including the use of prenyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve the extraction of pinocembrin from natural sources followed by chemical modification. The extraction process often includes solvent extraction, precipitation, and chromatography techniques to isolate pinocembrin from plant materials .
Chemical Reactions Analysis
Types of Reactions: 8-Prenyl-rac-pinocembrin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, potassium carbonate, DMF.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
8-Prenyl-rac-pinocembrin has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other flavonoid derivatives.
Mechanism of Action
The mechanism of action of 8-Prenyl-rac-pinocembrin involves several molecular targets and pathways:
Antioxidant Activity: It scavenges reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB.
Neuroprotection: It protects neurons by reducing oxidative stress, modulating mitochondrial function, and regulating apoptosis.
Comparison with Similar Compounds
Pinocembrin: The parent compound, known for its antioxidant and neuroprotective properties.
Naringenin: Another flavonoid with similar antioxidant and anti-inflammatory effects.
Hesperetin: A flavonoid with comparable pharmacological activities, including neuroprotection and anti-inflammatory effects.
Uniqueness of 8-Prenyl-rac-pinocembrin: this compound stands out due to its enhanced lipophilicity, which improves its bioavailability and ability to cross biological membranes. This makes it particularly effective in targeting neurological pathways and exerting its protective effects .
Properties
IUPAC Name |
5,7-dihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-12(2)8-9-14-15(21)10-16(22)19-17(23)11-18(24-20(14)19)13-6-4-3-5-7-13/h3-8,10,18,21-22H,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWSYIQAGQMLFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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